2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide
Description
Properties
IUPAC Name |
2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8(2)11(16)14-12-13-10(15-17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUDICCSMDKIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=NS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Bromo Carbonyl Derivatives with Thioamides
A widely adopted strategy for constructing 1,2,4-thiadiazoles involves cyclocondensation of α-bromo carbonyl compounds with thioamides. For example, α-bromoacetophenone derivatives react with thiourea or substituted thioamides in acetic acid at 60°C to form the thiadiazole ring. In the case of 3-phenyl-1,2,4-thiadiazol-5-amine, bromination of a phenyl-substituted ketone precursor (e.g., 4-phenylacetophenone) with Br₂ in acetic acid generates the α-bromo intermediate, which undergoes cyclization with thiourea (Scheme 1). The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon, followed by elimination of HBr and ring closure.
Key Conditions :
Hantzsch-Type Thiadiazole Synthesis
Alternative approaches adapt the Hantzsch thiadiazole synthesis, where nitriles react with thioamides in basic conditions. For instance, benzoyl cyanide and thioacetamide in the presence of ammonium chloride yield 3-phenyl-1,2,4-thiadiazol-5-amine. This method offers scalability but requires careful control of stoichiometry to avoid polysubstitution.
Reaction Scheme :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclocondensation yields improve in polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane. Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition, necessitating careful monitoring.
Comparative Data :
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Acetic acid | 60 | 65 |
| DMF | 80 | 72 |
| 1,4-Dioxane | 100 | 68 |
Catalysts and Reagents
Lewis acids (e.g., ZnCl₂) enhance electrophilicity in cyclocondensation, while coupling agents like EDCl/HOBt improve amidation efficiency. Patent CN111362855A highlights Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalizing intermediates, though this remains exploratory for thiadiazoles.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (SiO₂, gradient elution with hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns ensures >95% purity.
Spectroscopic Validation
Challenges and Alternative Approaches
Chemical Reactions Analysis
2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Aspergillus niger . The specific structure of 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide may enhance its binding affinity to microbial targets.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented in several studies. The compound's ability to interact with specific cellular pathways makes it a candidate for further investigation in cancer therapeutics. For example, compounds derived from the thiadiazole scaffold have demonstrated cytostatic effects, leading to reduced cell proliferation in cancer models .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives are also noteworthy. Studies have shown that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Materials Science
Organic Electronics
The electronic properties of this compound make it suitable for applications in organic electronics. Its potential use in organic semiconductors and light-emitting diodes (LEDs) has been explored due to its ability to facilitate charge transport . The compound's molecular structure allows for efficient electron mobility, which is crucial for the performance of electronic devices.
Sensors
The compound's sensitivity to environmental changes suggests applications in sensor technology. Its interaction with various analytes can be harnessed for the development of chemical sensors that detect specific substances based on changes in electrical properties .
Biological Research
Enzyme Interaction Studies
In biological research, this compound serves as a valuable probe for studying enzyme interactions. Its structure enables it to form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, allowing researchers to investigate enzyme kinetics and mechanisms .
Cellular Pathway Analysis
The compound is utilized to elucidate cellular pathways and biochemical processes. By acting on specific receptors or enzymes involved in signaling pathways, it provides insights into cellular responses under various conditions .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Olsen et al. highlighted the antimicrobial activity of thiadiazole derivatives against various pathogens. The findings indicated that certain modifications to the thiadiazole structure could enhance antibacterial activity significantly .
- Cytostatic Properties Investigation : Research published in a peer-reviewed journal examined the cytostatic effects of 1,3,4-thiadiazole derivatives on cancer cell lines. The study concluded that specific structural features contributed to increased efficacy in inhibiting cell growth .
- Sensor Development Research : A recent investigation focused on developing chemical sensors using thiadiazole derivatives demonstrated their ability to detect environmental pollutants with high sensitivity and selectivity .
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide involves its interaction with biological targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with various molecular targets, including enzymes and receptors. This interaction can lead to the inhibition of specific biological pathways, such as DNA replication in cancer cells .
Comparison with Similar Compounds
Isoxazole vs. Thiadiazole Derivatives
- 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide (): Replaces the 1,2,4-thiadiazole ring with an isoxazole, altering electronic properties and hydrogen-bonding capacity. Predicted physical properties include a boiling point of 479.8±33.0°C and density of 1.113±0.06 g/cm³.
Oxadiazole vs. Thiadiazole Derivatives
- 3-Amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride (): Substitutes sulfur in the thiadiazole with oxygen, forming a 1,2,4-oxadiazole. This increases polarity and may enhance solubility due to the hydrochloride salt form .
Substituent Variations on the Thiadiazole Ring
Chloroacetamide Derivatives
Trifluoroethyl Carbamate Derivatives
- 2,2,2-Trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate (): Replaces the propanamide with a trifluoroethyl carbamate group.
Piperazine-Linked Thiadiazole Carboxamides ()
Several FAAH1 inhibitors share the 3-phenyl-1,2,4-thiadiazol-5-yl motif but incorporate piperazine-carboxamide linkages. Key examples include:
| Compound Name | Molecular Formula | Similarity Score* | Key Substituents |
|---|---|---|---|
| 4-(3-Phenyl-1,2,4-thiadiazol-5-yl)-N-o-tolylpiperazine-1-carboxamide | C₂₀H₂₁N₅OS | 0.85 | o-Tolyl group on piperazine |
| N-(2-Fluorophenyl)-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide | C₁₉H₁₈FN₅OS | 0.83 | 2-Fluorophenyl |
| N-(2-Chlorophenyl)-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide | C₁₉H₁₈ClN₅OS | 0.83 | 2-Chlorophenyl |
*Similarity Score: Computed structural similarity relative to the core thiadiazole-propanamide scaffold.
- Key Trends :
Structural and Functional Implications
- Electronic Effects : The 1,2,4-thiadiazole core’s electron-deficient nature facilitates interactions with electron-rich enzyme pockets, critical for FAAH1 inhibition .
- Biological Activity: While direct data for the compound are lacking, piperazine-thiadiazole analogs demonstrate low-nanomolar inhibitory activity against FAAH1, suggesting that structural optimization of the propanamide chain could yield similar efficacy .
Biological Activity
2-Methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. Thiadiazoles are recognized for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, summarizing its biochemical properties, cellular effects, and potential applications based on current research findings.
Molecular Characteristics:
- Molecular Formula: C₁₂H₁₃N₃OS
- Molar Mass: 247.32 g/mol
- Density: 1.254 g/cm³
- CAS Number: 690645-67-1
These properties indicate that the compound is a small organic molecule with potential for significant biological interactions.
This compound interacts with various enzymes and proteins, influencing several biochemical pathways. It has been shown to affect cellular metabolism and gene expression through its interactions with hydrazonoyl halides and other biomolecules .
Key Biochemical Interactions:
- Enzyme Inhibition: The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation: It influences cell signaling pathways that can lead to altered cellular responses.
Antimicrobial Activity
Research indicates that this compound displays notable antimicrobial properties against several pathogens. For instance, it has been effective against:
- Escherichia coli
- Bacillus mycoides
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these organisms suggest that the compound could serve as a basis for developing new antibiotics .
Anticancer Potential
The anticancer activity of this compound has been explored in various studies. It has demonstrated cytotoxic effects against cancer cell lines such as:
- MCF-7 (breast cancer)
- A549 (lung cancer)
In vitro studies have indicated that the compound induces apoptosis in these cell lines, potentially through mechanisms involving p53 activation and caspase cleavage .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results showed significant inhibition zones against tested bacterial strains at concentrations as low as 500 μg/disk .
| Pathogen | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| Escherichia coli | 18 | 62.5 |
| Bacillus mycoides | 15 | 50 |
| Candida albicans | 12 | 100 |
Study 2: Anticancer Activity
In a separate investigation focusing on cancer cell lines, this compound exhibited IC₅₀ values ranging from 0.65 to 2.41 μM against MCF-7 cells. The study concluded that the compound's ability to induce apoptosis was dose-dependent and involved upregulation of apoptotic markers .
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| A549 | 2.41 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide, and how can intermediates be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 3-phenyl-1,2,4-thiadiazol-5-amine with 2-methylpropanoyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions. Intermediates, such as thiol precursors, should be validated using thin-layer chromatography (TLC) and characterized via H/C NMR and IR spectroscopy to confirm functional groups .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment (>95%). Structural confirmation requires a combination of NMR (to resolve methyl and phenyl protons), mass spectrometry (for molecular ion peaks), and elemental analysis. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodological Answer : Use in vitro assays targeting enzymes or receptors relevant to the compound’s scaffold (e.g., kinases, oxidoreductases). For example, molecular docking against ATP-binding pockets (using AutoDock Vina) can prioritize targets, followed by enzyme inhibition assays (e.g., spectrophotometric monitoring of NADH oxidation). Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate replicates .
Advanced Research Questions
Q. What strategies optimize reaction yields and selectivity in synthesizing analogs of this compound?
- Methodological Answer : Apply factorial design (e.g., 2 factorial experiments) to evaluate variables like temperature, solvent polarity, and catalyst concentration. For instance, a 2 design can identify interactions between temperature (60–100°C), solvent (DMF vs. THF), and stoichiometry (1:1 vs. 1:1.2). Response surface methodology (RSM) further refines optimal conditions .
Q. How can conflicting data between computational predictions and experimental bioactivity be resolved?
- Methodological Answer : Reassess docking parameters (e.g., grid box size, flexibility of binding sites) and validate force fields (e.g., AMBER vs. CHARMM). Experimentally, verify compound stability under assay conditions (via HPLC) and test metabolite interference. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to cross-validate results .
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Link SAR to electronic (Hammett σ constants) and steric (Taft parameters) effects. For example, introduce substituents at the phenyl or thiadiazole rings and correlate logP values (via HPLC-derived retention times) with antibacterial IC. Use QSAR models (e.g., CoMFA) to predict bioactivity of untested analogs .
Q. How can AI-driven simulations enhance understanding of this compound’s pharmacokinetics?
- Methodological Answer : Train machine learning models on ADME datasets (e.g., ChEMBL) to predict bioavailability and metabolic pathways. Molecular dynamics (MD) simulations (e.g., GROMACS) can model membrane permeation via lipid bilayers. Integrate these with COMSOL Multiphysics for diffusion-reaction modeling in tissue compartments .
Q. What experimental designs are robust for assessing toxicity in preclinical studies?
- Methodological Answer : Use tiered testing: (1) In vitro cytotoxicity (MTT assay on HepG2 cells); (2) Acute toxicity in zebrafish embryos (LC determination); (3) Subchronic rodent studies (28-day OECD 407 protocol). Include histopathology and serum biomarkers (ALT, AST) for organ-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
